molecular formula C12H15NO4 B8564011 6-(4-Hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 89433-36-3

6-(4-Hydroxybutoxy)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No. B8564011
CAS RN: 89433-36-3
M. Wt: 237.25 g/mol
InChI Key: RYCNDCRYJFFJKV-UHFFFAOYSA-N
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Patent
US04518597

Procedure details

Sixty grams (0.253 mol) of 6-(4-hydroxy-butoxy)-4H-3,1-benzoxazin-2-one and 5 ml of pyridine are added to 300 ml of thionyl chloride, under stirring, at ambient temperature. After refluxing for two hours, the excess thionyl chloride is distilled off in a rotary evaporator, and the residue is taken up in chloroform and is stirred with the same volume of ice water for 30 minutes. Then, the chloroform phase is removed, washed twice with water, and dried with sodium sulfate, and the chloroform is distilled off. The residue is recrystallized from toluene/diisopropylether (3:1).
Quantity
0.253 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]2[NH:15][C:14](=[O:16])[O:13][CH2:12][C:11]=2[CH:17]=1.S(Cl)([Cl:20])=O>N1C=CC=CC=1>[Cl:20][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]2[NH:15][C:14](=[O:16])[O:13][CH2:12][C:11]=2[CH:17]=1

Inputs

Step One
Name
Quantity
0.253 mol
Type
reactant
Smiles
OCCCCOC=1C=CC2=C(COC(N2)=O)C1
Name
Quantity
300 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring, at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the excess thionyl chloride is distilled off in a rotary evaporator
STIRRING
Type
STIRRING
Details
is stirred with the same volume of ice water for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, the chloroform phase is removed
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the chloroform is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from toluene/diisopropylether (3:1)

Outcomes

Product
Name
Type
Smiles
ClCCCCOC=1C=CC2=C(COC(N2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.